D-Ala2,MePhe4,Met5(O))enkephalinol
CAS No.: 64854-64-4
Cat. No.: VC0528030
Molecular Formula: C29H41N5O7S
Molecular Weight: 603.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64854-64-4 |
---|---|
Molecular Formula | C29H41N5O7S |
Molecular Weight | 603.7 g/mol |
IUPAC Name | (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
Standard InChI | InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 |
Standard InChI Key | HYZHONGSQNXMPH-IQNHEXCWSA-N |
Isomeric SMILES | C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Canonical SMILES | CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
General Information
D-Ala2,MePhe4,Met5(O))enkephalinol is a synthetic analog of methionine enkephalin, which belongs to the endogenous opioid peptide family . The compound is identified by its Chemical Abstracts Service (CAS) registry number 64854-64-4 . It has several alternative designations in scientific literature, including:
Historical Context
This compound was developed as part of pharmaceutical research efforts to create stable enkephalin analogs with enhanced pharmacological properties. The modifications incorporated into the peptide structure were specifically designed to overcome the rapid metabolic breakdown that limits the utility of natural enkephalins . The "Sandoz" prefix in one of its names refers to the pharmaceutical company (now part of Novartis) that originally developed this compound.
Chemical Structure and Properties
Molecular Composition
D-Ala2,MePhe4,Met5(O))enkephalinol is a pentapeptide with specific modifications that distinguish it from native methionine enkephalin. Its molecular formula is C29H41N5O7S, and it has a molecular weight of 603.7 g/mol . The compound's IUPAC name is (2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-methylsulfinylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide .
Structural Modifications
The name D-Ala2,MePhe4,Met5(O))enkephalinol describes the key structural modifications compared to native methionine enkephalin:
-
D-Ala at position 2: Replacement of the natural L-alanine with its D-isomer
-
MePhe at position 4: Addition of a methyl group to the phenylalanine residue (N-methylphenylalanine)
-
Met(O) at position 5: Oxidation of the sulfur atom in methionine to form a sulfoxide
-
Terminal "ol" suffix: Reduction of the C-terminal carboxyl group to an alcohol
These modifications collectively enhance the compound's metabolic stability and receptor binding properties.
Physical and Chemical Properties
Table 1: Key Physical and Chemical Properties of D-Ala2,MePhe4,Met5(O))enkephalinol
Property | Value | Description |
---|---|---|
Molecular Weight | 603.7 g/mol | Computed value |
XLogP3-AA | -0.3 | Measure of lipophilicity |
Hydrogen Bond Donor Count | 6 | Number of hydrogen bond donors |
Hydrogen Bond Acceptor Count | 9 | Number of hydrogen bond acceptors |
Rotatable Bond Count | 16 | Indicates molecular flexibility |
Exact Mass | 603.27266984 Da | Precise molecular mass |
Physical State | Solid | At standard temperature and pressure |
InChI | InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22+,24+,25+,42?/m1/s1 | Chemical identifier string |
SMILES | CC@HNC(=O)C@HN | Simplified molecular-input line-entry system notation |
Pharmacological Classification and Mechanism of Action
Opioid Receptor Activity
D-Ala2,MePhe4,Met5(O))enkephalinol is classified as an analgesic compound based on its pharmacological activity . As a synthetic analog of methionine enkephalin, it interacts with opioid receptors in the central nervous system, particularly the delta (δ) and mu (μ) receptors, which are involved in pain perception and modulation . The compound's actions are similar to those of methionine enkephalin, but with enhanced stability and potency due to its structural modifications.
Antagonist Reversibility
A notable pharmacological characteristic of D-Ala2,MePhe4,Met5(O))enkephalinol is that its effects can be reversed by narcotic antagonists such as naloxone . This reversibility confirms its mechanism of action through opioid receptors and provides a means to counteract potential overdose effects, enhancing its safety profile in research applications.
Research Applications and Findings
Analgesic Effects
The primary research application of D-Ala2,MePhe4,Met5(O))enkephalinol has been in pain management studies. Research using animal models has demonstrated that the compound can produce significant analgesic effects when administered intrathecally (injected into the spinal canal) . These findings suggest potential therapeutic applications for pain conditions that are resistant to conventional treatments.
Receptor Binding Studies
Extensive research has been conducted on the binding properties of D-Ala2,MePhe4,Met5(O))enkephalinol to different opioid receptor subtypes. These studies have provided valuable insights into structure-activity relationships of enkephalin derivatives and the molecular mechanisms underlying opioid receptor activation . The compound's enhanced stability makes it particularly useful for in vitro binding assays and receptor characterization studies.
Comparative Efficacy
Table 2: Comparative Properties of D-Ala2,MePhe4,Met5(O))enkephalinol and Related Compounds
Compound | Receptor Affinity | Metabolic Stability | Reversibility by Naloxone | Route of Administration |
---|---|---|---|---|
D-Ala2,MePhe4,Met5(O))enkephalinol | High affinity for μ and δ receptors | Enhanced due to structural modifications | Yes | Intrathecal, experimental use only |
Native Methionine Enkephalin | Moderate affinity for δ and μ receptors | Low (rapidly degraded) | Yes | Limited by poor stability |
Morphine | High affinity for μ receptors | High | Yes | Multiple routes available |
Structure-Activity Relationship
Significance of Individual Modifications
Each structural modification in D-Ala2,MePhe4,Met5(O))enkephalinol serves a specific purpose in enhancing the compound's pharmacological profile:
-
D-Alanine at position 2: The substitution of L-alanine with D-alanine increases resistance to enzymatic degradation, particularly by aminopeptidases . This modification is crucial for extending the compound's half-life in biological systems.
-
N-Methyl phenylalanine at position 4: The methylation of the phenylalanine residue alters the peptide's conformation and increases its lipophilicity, potentially enhancing membrane permeability and binding affinity to opioid receptors .
-
Oxidized methionine at position 5: The sulfoxide form of methionine may contribute to altered receptor selectivity and binding kinetics compared to the unoxidized form .
-
C-terminal alcohol: The reduction of the carboxyl group to an alcohol affects the compound's charge distribution and hydrogen-bonding capabilities, potentially influencing receptor interaction and resistance to carboxypeptidases .
Peptide Conformation
The specific three-dimensional conformation of D-Ala2,MePhe4,Met5(O))enkephalinol is critical for its interaction with opioid receptors. The incorporated modifications affect the peptide's secondary structure, creating a more rigid conformation that facilitates optimal receptor binding . This conformational stability contributes to the compound's enhanced pharmacological activity compared to native enkephalins.
Limitations and Future Research Directions
Current Limitations
Despite its enhanced properties compared to native enkephalins, D-Ala2,MePhe4,Met5(O))enkephalinol faces several limitations that have restricted its development into a therapeutic agent:
-
Administration challenges: As a peptide, the compound has limited bioavailability through conventional routes of administration due to poor membrane permeability and potential enzymatic degradation .
-
Side effect profile: Like other opioid receptor agonists, D-Ala2,MePhe4,Met5(O))enkephalinol may produce adverse effects such as respiratory depression, although potentially with a different profile than classical opioids.
-
Incomplete characterization: Certain aspects of the compound's pharmacokinetics and long-term effects remain incompletely characterized in the scientific literature.
Future Research Opportunities
Ongoing and future research directions for D-Ala2,MePhe4,Met5(O))enkephalinol include:
-
Development of novel delivery systems to overcome bioavailability limitations
-
Further investigation of receptor subtype selectivity and signaling pathways
-
Exploration of potential applications beyond pain management, such as in neuropsychiatric conditions
-
Synthesis of next-generation analogs with improved properties based on structure-activity relationship studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume